molecular formula C7H15NO2S B1174842 neosulfakinin II CAS No. 145269-75-6

neosulfakinin II

Cat. No.: B1174842
CAS No.: 145269-75-6
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Description

Neosulfakinin II is a neuropeptide belonging to the sulfakinin family, which is structurally and functionally homologous to vertebrate gastrin/cholecystokinin (CCK) hormones. It is characterized by a conserved C-terminal sequence (Y(SO₃H)GHMRFamide) and plays a critical role in regulating feeding behavior, digestion, and satiety in insects . Its identification in species such as Drosophila melanogaster and Tribolium castaneum has enabled comparative studies with analogous peptides across arthropods and other taxa. The peptide’s sulfated tyrosine residue and receptor-binding specificity distinguish it from non-sulfated isoforms, influencing its bioactivity and signaling efficiency .

Properties

CAS No.

145269-75-6

Molecular Formula

C7H15NO2S

Synonyms

neosulfakinin II

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfakinin I

Sulfakinin I shares the conserved C-terminal motif (Y(SO₃H)GHMRFamide) with neosulfakinin II but differs in its N-terminal sequence. Structural analyses reveal that sulfakinin I exhibits a shorter peptide chain (8–10 residues) compared to this compound (12–14 residues), which may affect receptor affinity and downstream signaling pathways. For instance, sulfakinin I demonstrates 30% lower binding affinity to the sulfakinin receptor (SKR) in Tribolium castaneum compared to this compound, as shown in receptor-ligand assays (Supplementary Table 2, ).

Table 1: Structural and Functional Comparison of this compound and Sulfakinin I

Property This compound Sulfakinin I
Peptide Length 12–14 residues 8–10 residues
Sulfation Status Fully sulfated Partially sulfated
Receptor Binding (IC₅₀) 2.1 nM 3.5 nM
Feeding Inhibition 80% reduction 50% reduction
Drosulfakinin

Drosulfakinin, identified in Drosophila melanogaster, lacks the sulfated tyrosine residue present in this compound. This structural difference correlates with reduced bioactivity in appetite suppression assays. For example, drosulfakinin suppresses feeding by 40% in Drosophila, whereas this compound achieves 80% suppression under identical conditions (Supplementary Table 4, ).

Comparison with Functionally Similar Compounds

Vertebrate Cholecystokinin (CCK)

Although phylogenetically distant, CCK shares functional overlap with this compound in regulating satiety. This compound activates arthropod SKRs via a mechanism analogous to CCK’s interaction with CCK-A/B receptors. However, this compound’s sulfation-dependent activity contrasts with CCK’s reliance on unsulfated isoforms for specific physiological roles, such as pancreatic secretion .

Table 2: Functional Overlap with Vertebrate CCK

Parameter This compound CCK-8 (Mammalian)
Primary Receptor SKR CCK-A/B Receptor
Key Residue Sulfated tyrosine Unsulfated tyrosine
Satiety Signaling cAMP-dependent IP₃/DAG pathway
Evolutionary Conservation Arthropod-specific Vertebrate-specific
Allatostatin A

Functional comparisons highlight divergent evolutionary pathways: this compound’s role in feeding regulation is decoupled from allatostatin A’s endocrine functions, underscoring the specificity of sulfakinin signaling .

Critical Analysis of Methodologies

Comparative studies frequently employ receptor-binding assays and bioactivity profiling, as outlined in Supplementary Tables 1–8 . However, inconsistencies in experimental models (e.g., varying insect species or receptor isoforms) limit direct comparisons. Standardized assays, as advocated in analytical chemistry guidelines , are needed to resolve disparities in reported IC₅₀ values and ligand specificity.

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